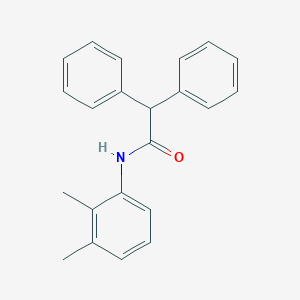![molecular formula C14H19NO2 B249971 N-isopropyl-4-[(2-methyl-2-propenyl)oxy]benzamide](/img/structure/B249971.png)
N-isopropyl-4-[(2-methyl-2-propenyl)oxy]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-isopropyl-4-[(2-methyl-2-propenyl)oxy]benzamide, also known as AEBSF, is a serine protease inhibitor that is commonly used in biochemical and physiological research. It is a white crystalline powder that is soluble in water and has a molecular weight of 277.36 g/mol. AEBSF is widely used in laboratory experiments due to its ability to inhibit serine proteases, which are enzymes that play a crucial role in many biological processes.
Mecanismo De Acción
N-isopropyl-4-[(2-methyl-2-propenyl)oxy]benzamide works by irreversibly inhibiting the active site of serine proteases. It forms a covalent bond with the serine residue in the active site of the protease, which prevents the protease from carrying out its normal function.
Biochemical and Physiological Effects:
N-isopropyl-4-[(2-methyl-2-propenyl)oxy]benzamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of a wide range of serine proteases, including trypsin, chymotrypsin, and thrombin. N-isopropyl-4-[(2-methyl-2-propenyl)oxy]benzamide has also been shown to inhibit the activity of the proteasome, which is a complex of enzymes that plays a crucial role in the degradation of proteins. In addition, N-isopropyl-4-[(2-methyl-2-propenyl)oxy]benzamide has been shown to have anti-inflammatory effects, which may be due to its ability to inhibit the activity of proteases involved in inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-isopropyl-4-[(2-methyl-2-propenyl)oxy]benzamide has a number of advantages for use in laboratory experiments. It is a potent and specific inhibitor of serine proteases, which makes it useful for studying the role of proteases in biological processes. It is also relatively stable and easy to handle, which makes it a convenient reagent for laboratory experiments.
However, there are also some limitations to the use of N-isopropyl-4-[(2-methyl-2-propenyl)oxy]benzamide in laboratory experiments. It is an irreversible inhibitor, which means that it cannot be removed from the protease once it has formed a covalent bond. This can make it difficult to study the effects of proteases on biological processes over time. In addition, N-isopropyl-4-[(2-methyl-2-propenyl)oxy]benzamide can also inhibit other enzymes that contain a serine residue in their active site, which can lead to off-target effects.
Direcciones Futuras
There are a number of future directions for research on N-isopropyl-4-[(2-methyl-2-propenyl)oxy]benzamide. One area of research is the development of more specific inhibitors of serine proteases. This could involve the use of computational methods to design inhibitors that are more selective for specific proteases. Another area of research is the study of the effects of N-isopropyl-4-[(2-methyl-2-propenyl)oxy]benzamide on the activity of proteases in vivo. This could involve the use of animal models to study the effects of N-isopropyl-4-[(2-methyl-2-propenyl)oxy]benzamide on biological processes such as blood coagulation and inflammation. Finally, there is also potential for the use of N-isopropyl-4-[(2-methyl-2-propenyl)oxy]benzamide in the development of new drugs for the treatment of diseases such as cancer and inflammation.
Métodos De Síntesis
N-isopropyl-4-[(2-methyl-2-propenyl)oxy]benzamide can be synthesized through a multi-step process that involves the reaction of 4-aminobenzamidine with isopropyl chloroformate to produce N-isopropyl-4-aminobenzamidine. This compound is then reacted with 2-methyl-2-propen-1-ol to produce N-isopropyl-4-[(2-methyl-2-propenyl)oxy]benzamide.
Aplicaciones Científicas De Investigación
N-isopropyl-4-[(2-methyl-2-propenyl)oxy]benzamide is commonly used as a serine protease inhibitor in biochemical and physiological research. It is used to inhibit proteases such as trypsin, chymotrypsin, and thrombin, which play important roles in many biological processes such as blood coagulation, digestion, and inflammation. N-isopropyl-4-[(2-methyl-2-propenyl)oxy]benzamide is also used in the purification of proteins and in the study of protein-protein interactions.
Propiedades
Fórmula molecular |
C14H19NO2 |
|---|---|
Peso molecular |
233.31 g/mol |
Nombre IUPAC |
4-(2-methylprop-2-enoxy)-N-propan-2-ylbenzamide |
InChI |
InChI=1S/C14H19NO2/c1-10(2)9-17-13-7-5-12(6-8-13)14(16)15-11(3)4/h5-8,11H,1,9H2,2-4H3,(H,15,16) |
Clave InChI |
ZXRRFRIVXHZAEF-UHFFFAOYSA-N |
SMILES |
CC(C)NC(=O)C1=CC=C(C=C1)OCC(=C)C |
SMILES canónico |
CC(C)NC(=O)C1=CC=C(C=C1)OCC(=C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



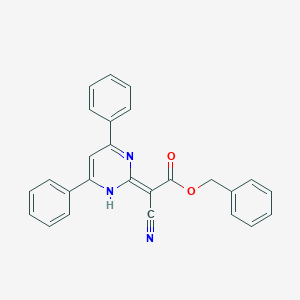
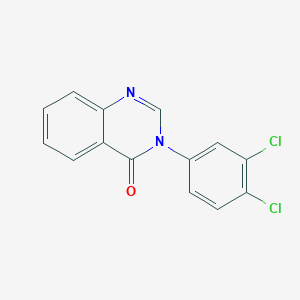
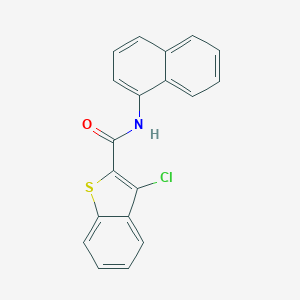
![2-[(2-{[2-(Benzylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)carbamoyl]benzoic acid](/img/structure/B249897.png)
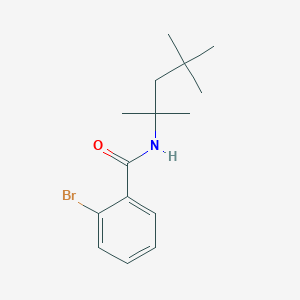
![4-([1,1'-biphenyl]-4-yldiazenyl)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B249902.png)
![(5E)-2-(3-methylanilino)-5-[(4-methylphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B249908.png)
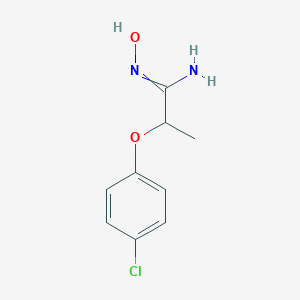
![5-methoxy-3-methyl-1-phenyl-4-{[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazole](/img/structure/B249912.png)
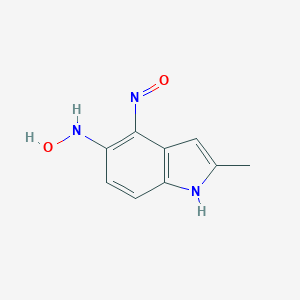
![1-(3-Chloro-5,6-dihydrobenzo[b][1]benzothiepin-6-yl)azepane](/img/structure/B249917.png)
![8-chloro-5-ethyl-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B249933.png)
![8-fluoro-1,2-dihydro-[1,2,4]triazino[5,6-b]indole-3-thione](/img/structure/B249936.png)
